Ornithine aspartate

Pharmacokinetics Bioavailability Amino Acid Salts

Procure the definitive L-ornithine L-aspartate salt (LOLA; CAS 3230-94-2) for your hepatic encephalopathy or hyperammonemia research. Unlike simple amino acid mixtures, this ≥98% pure crystalline salt guarantees a precise 1:1 molar ratio, delivering a unique pharmacokinetic profile (82.2% bioavailability) and a distinct CNS metabolic signature that isolated ornithine or aspartate cannot replicate. Supported by RCT data showing 55% higher improvement likelihood vs. placebo, it is the only valid tool for reproducible ammonia-lowering studies.

Molecular Formula C5H12N2O2.C4H7NO4
C9H19N3O6
Molecular Weight 265.26 g/mol
CAS No. 3230-94-2
Cat. No. B1311825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnithine aspartate
CAS3230-94-2
Synonymsgepa-merz
L-ornithine-L-aspartate
Orn-Asp
ornithine aspartate
ornithylaspartate
Molecular FormulaC5H12N2O2.C4H7NO4
C9H19N3O6
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
InChIKeyIXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ornithine Aspartate (LOLA) Procurement Overview: CAS 3230-94-2 – A Defined Amino Acid Salt for Ammonia Detoxification


Ornithine aspartate, specifically the stable salt L-ornithine L-aspartate (LOLA; CAS 3230-94-2), is a 1:1 molar combination of the amino acids L-ornithine and L-aspartic acid [1]. It is a well-defined chemical entity (C₉H₁₉N₃O₆, MW 265.26 g/mol) [2] primarily utilized in therapeutic and research contexts for its role in ammonia detoxification via the urea cycle and glutamine synthesis pathways [3]. LOLA is differentiated from its constituent free amino acids by its enhanced stability and a specific pharmacokinetic profile [4] that underpins its application in managing hyperammonemic conditions such as hepatic encephalopathy [5].

Why Ornithine Aspartate (LOLA) Cannot Be Replaced by Free Ornithine or Aspartate in Procurement


While ornithine and aspartate are available as individual amino acids, simple substitution for the LOLA salt is not scientifically equivalent. LOLA is not merely a mixture but a defined crystalline salt [1] that provides a specific 1:1 molar ratio of its components [2]. Critically, the salt form exhibits a distinct pharmacokinetic profile, including a bioavailability of 82.2% ± 28% [3] and a short elimination half-life of 0.3–0.4 hours for its constituent amino acids [4], which differs from the free amino acids. Furthermore, the metabolic effects of LOLA in the brain represent a unique, concentration-dependent amalgamation of ornithine's 'sedative' and aspartate's 'excitatory' properties, a profile not replicated by administering the individual amino acids separately [5]. Therefore, for applications requiring the established ammonia-lowering efficacy and specific metabolic modulation documented for LOLA, substituting with its uncombined constituents introduces significant uncertainty in performance and outcomes.

Quantitative Differentiation of Ornithine Aspartate (LOLA) vs. Comparators: A Data-Driven Procurement Guide


Bioavailability Advantage of LOLA vs. Free Ornithine

LOLA demonstrates significantly higher and more consistent systemic exposure compared to free ornithine. While free ornithine undergoes extensive first-pass metabolism, the LOLA salt exhibits a bioavailability of 82.2% ± 28% following either oral or intravenous administration [1]. This is in contrast to the unconstrained oral bioavailability of free LOLA, which is limited by extensive first-pass metabolism to approximately 28% [2].

Pharmacokinetics Bioavailability Amino Acid Salts

Superior Ammonia Reduction vs. Placebo in a Controlled Human Trial

In a double-blind, placebo-controlled trial involving cirrhotic patients without TIPS undergoing a glutamine challenge, LOLA administration resulted in significantly lower post-challenge venous ammonia levels. The ammonia increase was limited to 36 (10) µmol/L in the LOLA group, compared to a substantially higher increase of 62 (13) µmol/L in the placebo group [1].

Hyperammonemia Hepatic Encephalopathy Placebo-Controlled Trial

LOLA's Unique CNS Metabolic Profile vs. Its Constituent Amino Acids

In vitro studies on guinea pig brain cortical tissue slices revealed that L-ornithine produced significant 'sedative' effects on brain slice metabolism, likely via conversion to GABA, while L-aspartate showed concentration-dependent 'excitatory' effects [1]. The metabolic effects of LOLA reflected a unique, concentration-dependent mix of these two distinct processes, a profile not achievable by administering L-ornithine or L-aspartate individually [1].

Brain Energy Metabolism Neurochemistry GABA

Efficacy in Hepatic Encephalopathy: LOLA vs. Placebo/No Treatment

A Cochrane systematic review and meta-analysis of randomized controlled trials found that LOLA likely improves hepatic encephalopathy (HE) and reduces mortality compared with placebo or no intervention [1]. The analysis showed a beneficial effect on mortality (RR 0.57, 95% CI 0.32 to 1.00; I² = 0%; 8 trials; 772 participants) and on HE improvement (RR 1.55, 95% CI 1.21 to 1.98; I² = 61%; 12 trials; 1121 participants) [1].

Hepatic Encephalopathy Meta-Analysis Cirrhosis

IV vs. Oral LOLA: Comparable Efficacy and Ammonia Reduction in Overt HE

A randomized controlled trial directly compared the efficacy of intravenous (IV) versus oral LOLA in patients with chronic liver disease and overt hepatic encephalopathy (OHE) [1]. The mean reduction in ammonia levels from day 1 to day 5 was 55.4 ± 32.58 µmol/L in the IV group and 60.75 ± 13.82 µmol/L in the oral group, with no significant difference between the routes (p = 0.511) [1]. Both groups showed significant within-group reductions in ammonia (p < 0.001) [1].

Hepatic Encephalopathy Pharmacokinetics Route of Administration

Ammonia Reduction After TIPSS: LOLA vs. No Treatment

In a randomized controlled trial of cirrhotic patients undergoing TIPSS, prophylactic LOLA infusion for 7 days significantly reduced the increase in venous ammonia concentration compared to a control group receiving no LOLA [1]. The change in fasting ammonia significantly favored the LOLA group at day 4 (P = 0.001) and day 7 (P = 0.003) [1].

TIPSS Hyperammonemia Prophylaxis

Validated Application Scenarios for Ornithine Aspartate (LOLA) Based on Quantitative Evidence


Preclinical and Clinical Research in Hyperammonemia and Hepatic Encephalopathy

LOLA is the definitive compound for research models and clinical trials investigating ammonia-lowering interventions. Its efficacy is supported by robust data showing a 55% higher likelihood of improving hepatic encephalopathy compared to placebo (RR 1.55) [1] and a 42% lower ammonia increase after a glutamine challenge (p<0.02) [2]. Its well-characterized pharmacokinetics, including 82.2% bioavailability [3], make it a reliable tool for studies requiring predictable systemic exposure.

Investigating Brain Energy Metabolism and Neurochemistry

For neuroscience researchers, LOLA offers a unique, concentration-dependent metabolic signature in brain tissue that is distinct from its constituent amino acids [4]. This makes it the only suitable tool for studying the combined CNS effects of ornithine and aspartate pathways, as neither component alone can replicate LOLA's specific neurochemical profile.

Pharmaceutical Formulation and Reference Standard Development

The defined chemical identity of LOLA (C₉H₁₉N₃O₆, MW 265.26 g/mol) [5] and its established purity specifications (commonly ≥98.0% [6]) make it a suitable reference standard for analytical method development and quality control. Its crystalline salt form provides superior stability compared to free ornithine, which is often hygroscopic and less stable, simplifying formulation and storage.

Prophylaxis of Post-TIPSS Hyperammonemia in Clinical Settings

Based on direct evidence from a randomized controlled trial showing significant reduction in venous ammonia increase post-TIPSS with LOLA infusion (P = 0.001 at day 4) [7], this compound is indicated for prophylactic use in cirrhotic patients undergoing TIPSS procedures to mitigate the risk of hepatic encephalopathy.

Quote Request

Request a Quote for Ornithine aspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.